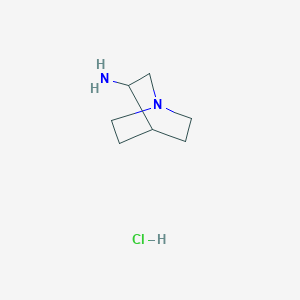

(S)-Quinuclidin-3-amine hydrochloride

Description

(S)-Quinuclidin-3-amine hydrochloride (CAS: 137661-30-4) is a chiral bicyclic amine salt with the molecular formula C₇H₁₅ClN₂ and a molecular weight of 162.66 g/mol . Its IUPAC name is (3S)-quinuclidin-3-amine hydrochloride, and its SMILES notation is Cl.N[C@@H]1CN2CCC1CC2 . The compound is stored under inert conditions at room temperature and is commercially available with purity levels exceeding 95% .

The quinuclidine scaffold is notable for its rigid bicyclic structure, which enhances binding affinity to biological targets, particularly nicotinic acetylcholine receptors (nAChRs).

Properties

Molecular Formula |

C7H15ClN2 |

|---|---|

Molecular Weight |

162.66 g/mol |

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-amine;hydrochloride |

InChI |

InChI=1S/C7H14N2.ClH/c8-7-5-9-3-1-6(7)2-4-9;/h6-7H,1-5,8H2;1H |

InChI Key |

KHAKFKRESWHJHB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2CCC1C(C2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoquinuclidine monohydrochloride typically involves the reduction of quinuclidin-3-one oxime or hydrazone. One common method includes the reduction of quinuclidin-3-one oxime using sodium borohydride (NaBH4) in the presence of a suitable solvent . Another method involves the hydrogenation of quinuclidin-3-one hydrazone using a palladium catalyst under high pressure .

Industrial Production Methods: For industrial production, the compound can be synthesized through chiral resolution techniques. One such method involves the use of chiral acids to resolve racemic 3-aminoquinuclidine into its enantiomers, followed by salification and recrystallization to obtain the desired product . This method is advantageous due to its high yield and optical purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (S)-Quinuclidin-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinuclidin-3-one.

Reduction: Reduction reactions can convert it back to quinuclidine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Quinuclidin-3-one.

Reduction: Quinuclidine derivatives.

Substitution: Various substituted quinuclidine compounds.

Scientific Research Applications

(S)-Quinuclidin-3-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-aminoquinuclidine monohydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for ion channels, modulating their activity and influencing cellular processes . The compound’s structure allows it to form hydrogen bonds and electrostatic interactions with target proteins, leading to changes in their conformation and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Structural Analogs

(R)-Quinuclidin-3-amine Dihydrochloride (CAS: 123536-14-1)

- Structure : Enantiomer of the (S)-form, with identical molecular formula (C₇H₁₄N₂·2HCl ) and molecular weight (199.12 g/mol ) .

- Pharmacological Relevance : Key intermediate in synthesizing encenicline , which demonstrated efficacy in clinical trials for cognitive disorders .

- Synthesis : Prepared via Schotten-Baumann reaction with imidazole, achieving yields up to 78% under optimized conditions .

3-Aminoquinuclidine Dihydrochloride (CAS: 6530-09-2)

- Similarity Score : 1.00 (structurally identical to (S)-quinuclidin-3-amine dihydrochloride but lacks stereochemical specification) .

- Applications : Used in synthesizing acetylcholinesterase inhibitors and nAChR agonists .

(S)-1-Methylpiperidin-3-amine Dihydrochloride (CAS: 1440799-70-1)

Functionalized Derivatives

(R)-N-(Quinuclidin-3-yl)benzamide Hydrochloride (Compound 6)

- Synthesis : Benzoylation of (R)-quinuclidin-3-amine dihydrochloride with benzoyl chloride, yielding 27% pure product .

- Properties : Melting point 248°C ; characterized by distinct $ ^1H $ NMR (DMSO-d6: δ 1.50–3.10 ppm) and IR spectra .

- Comparison : The amide functionalization enhances lipophilicity compared to the primary amine in (S)-quinuclidin-3-amine hydrochloride.

N-(1-Methyl-4-piperidinyl)benzamide Hydrochloride (Compound 7)

- Synthesis: Similar benzoylation of 4-amino-1-methylpiperidine, yielding 28% pure product .

Di(quinuclidin-3-yl)amine (VUF15640)

Pharmacologically Active Analogs

Encenicline Hydrochloride

- Structure : (R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride .

- Activity : Potent α7 nAChR agonist; clinical trials showed mixed results in Alzheimer’s patients .

- Synthesis Yield : 65% via HATU-mediated coupling of (R)-quinuclidin-3-amine with 7-chlorobenzo[b]thiophene-2-carboxylic acid .

N-[3-({Cyclopenta[b]quinolin-9-yl}amino)propyl]acridine-9-carboxamide Hydrochloride (3b)

Data Tables

Table 2. Similarity Scores (Based on )

| Compound Name | CAS | Similarity Score | Structural Difference |

|---|---|---|---|

| 3-Aminoquinuclidine dihydrochloride | 6530-09-2 | 1.00 | Non-chiral analog |

| (S)-1-Methylpiperidin-3-amine diHCl | 1440799-70-1 | 0.88 | Piperidine ring; methyl substitution |

| (1-Methylpiperidin-2-yl)methanamine diHCl | 26458-78-6 | 0.73 | Linear amine; piperidine substitution |

Key Research Findings

Stereochemical Impact : The (R)-enantiomer of quinuclidin-3-amine is pharmacologically prioritized due to its role in encenicline, while the (S)-enantiomer remains understudied .

Synthetic Efficiency : Imidazole-mediated coupling (e.g., in encenicline synthesis) achieves higher yields (65–78% ) compared to traditional Schotten-Baumann methods (27–28% ) .

Structural Rigidity : Quinuclidine derivatives exhibit superior receptor selectivity over piperidine analogs due to reduced conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.